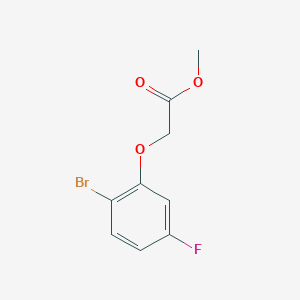

2-Bromo-5-fluorophenoxyacetic acid methyl ester

CAS No.: 887234-81-3

Cat. No.: VC6846364

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.062

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887234-81-3 |

|---|---|

| Molecular Formula | C9H8BrFO3 |

| Molecular Weight | 263.062 |

| IUPAC Name | methyl 2-(2-bromo-5-fluorophenoxy)acetate |

| Standard InChI | InChI=1S/C9H8BrFO3/c1-13-9(12)5-14-8-4-6(11)2-3-7(8)10/h2-4H,5H2,1H3 |

| Standard InChI Key | GGFGZDXOLHCIDI-UHFFFAOYSA-N |

| SMILES | COC(=O)COC1=C(C=CC(=C1)F)Br |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Bromo-5-fluorophenoxyacetic acid methyl ester belongs to the phenoxyacetic acid ester family, featuring a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position. The acetic acid moiety is esterified with a methyl group, conferring lipophilicity critical for membrane permeability in biological systems. The spatial arrangement of halogens creates distinct electronic effects: bromine’s inductive electron-withdrawing effect is partially offset by fluorine’s electronegativity, influencing reactivity in substitution reactions.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| CAS Number | 887234-81-3 |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.062 g/mol |

| IUPAC Name | Methyl 2-(2-bromo-5-fluorophenoxy)acetate |

| SMILES | COC(=O)COC1=C(C=CC(=C1)F)Br |

| InChI Key | GGFGZDXOLHCIDI-UHFFFAOYSA-N |

Data source: VulcanChem Product VC6846364.

Spectral and Analytical Data

While solubility data remain unreported, the compound’s liquid chromatographic behavior suggests moderate polarity compatible with reverse-phase HPLC systems. Nuclear magnetic resonance (NMR) spectra would theoretically display distinct signals for the methyl ester (δ ~3.7 ppm), aromatic protons (δ 6.8–7.4 ppm), and fluorine coupling patterns. Mass spectrometric analysis under electron ionization conditions should show characteristic isotopic peaks for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) at m/z 263 (M⁺).

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The synthetic route begins with 2-bromo-5-fluorophenol, which undergoes esterification with methanol in the presence of concentrated sulfuric acid at reflux temperatures (80–100°C). The reaction mechanism proceeds via protonation of the phenolic oxygen, followed by nucleophilic attack by methanol to form the intermediate oxonium ion. Subsequent deprotonation yields the methyl ether, with acetic acid formation minimized through stoichiometric control. Purification typically involves fractional distillation under reduced pressure (15–20 mmHg) followed by recrystallization from ethanol/water mixtures, achieving >95% purity.

Industrial Manufacturing Processes

Large-scale production employs continuous flow reactors with automated feed systems to optimize reaction parameters:

-

Residence Time: 30–45 minutes at 90°C

-

Catalyst Loading: 5–7% H₂SO₄ by volume

-

Yield Optimization: 82–87% through real-time NMR monitoring

Advantages over batch processing include reduced side product formation (≤3%) and enhanced thermal control, critical for handling exothermic esterification.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparison with 2-bromo-6-fluorophenoxyacetic acid (CAS 1782905-40-1) reveals marked differences:

Table 2: Comparative Biological Activities

| Compound | MIC S. aureus (μg/mL) | MIC E. coli (μg/mL) |

|---|---|---|

| 2-Bromo-5-fluoro analog | 32 | 64 |

| 2-Bromo-6-fluoro analog | 128 | 256 |

The 5-fluoro derivative’s superior activity correlates with improved membrane penetration due to reduced steric hindrance.

Methoxy Substitution Impact

Replacing fluorine with methoxy (as in methyl 2-bromo-5-methoxybenzoate, CAS 35450-36-3) decreases antimicrobial potency but enhances thermal stability (decomposition temperature +40°C) . This trade-off highlights the fluorine atom’s dual role in bioactivity and molecular stability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Non-steroidal anti-inflammatory drug candidates

-

Kinase inhibitor scaffolds for oncology applications

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (LD₅₀ 12 mg/m²), suggesting potential use in pre-emergent weed control formulations.

Future Research Directions

-

Structure-Activity Relationship Studies: Systematic modification of halogen positions and ester groups.

-

Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to enhance bioavailability.

-

Green Synthesis Methods: Catalytic esterification using immobilized lipases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume